
N1-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to "N1-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide" often involves multi-step synthetic routes starting from basic chemical building blocks. For example, a study by Sako et al. (2000) elaborated on an efficient pathway to synthesize a labeled variant of a structurally related compound through nitration and cyclization processes (Sako, M., Yaekura, I., Oda, S., & Hirota, K., 2000). This demonstrates the complexity and the need for precise conditions in the synthesis of such compounds.
Molecular Structure Analysis
The molecular structure of compounds in this chemical class has been determined through various spectroscopic techniques and X-ray diffraction studies. For instance, the study on a related compound by Naveen et al. (2015) confirmed its structure, showcasing the importance of crystallography in understanding the conformation and geometry around key atoms in the molecule (Naveen, S., Prasad, S., Manjunath, H.R., Kumar, C.S.A., Rangappa, K., Lokanath, N.K., & Sridhar, M.A., 2015).
Chemical Reactions and Properties
The reactivity and chemical properties of such compounds are influenced by their functional groups. The presence of isoxazole and oxalamide moieties suggests potential for diverse chemical interactions and reactions. Studies like those conducted by Rahmouni et al. (2014), who explored cycloaddition reactions of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives to yield novel isoxazolines and isoxazoles, highlight the chemical versatility and reactivity of structurally similar compounds (Rahmouni, A., Romdhane, A., Ben Said, A., Guérineau, V., Touboul, D., & Jannet, H.B., 2014).
Physical Properties Analysis
Physical properties such as solubility, melting points, and crystalline structure are crucial for understanding the application and handling of these compounds. The work by Karczmarzyk and Malinka (2004) on the structure of similar compounds provides valuable information on their crystalline form, which is essential for the development of pharmaceutical formulations (Karczmarzyk, Z., & Malinka, W., 2004).
Applications De Recherche Scientifique
Synthesis of Novel Compounds
Research has focused on the synthesis of novel isoxazolines and isoxazoles, utilizing related compounds as precursors or intermediates. For example, Rahmouni et al. (2014) described the preparation of new isoxazoline and isoxazole derivatives through [3+2] cycloaddition reactions, highlighting the versatility of isoxazole-containing compounds in synthetic chemistry (Rahmouni et al., 2014).
Molecular Interaction Studies
Compounds featuring the piperidine moiety have been studied for their interactions with biological receptors. Shim et al. (2002) explored the molecular interaction of a piperidine-based antagonist with the CB1 cannabinoid receptor, demonstrating the significance of such structures in drug design (Shim et al., 2002).
Pharmacological Applications
The role of orexin-1 receptor mechanisms in compulsive food consumption was investigated by Piccoli et al. (2012), using a selective antagonist that likely shares structural features with N1-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide. This study highlights the potential of such compounds in addressing eating disorders (Piccoli et al., 2012).
Chemical Oxidation and Modification
Adolphe-Pierre et al. (1998) explored the chemical oxidation of an anticonvulsant containing an isoxazole moiety, shedding light on the chemical reactivity and potential for modification of such compounds (Adolphe-Pierre et al., 1998).
Mécanisme D'action
Target of Action
Similar compounds with an isoxazole ring have been found to exhibit affinity for serotonergic and dopaminergic receptors . These receptors play crucial roles in neurotransmission, affecting mood, appetite, and sleep among other physiological processes.
Mode of Action
Isoxazole derivatives have been found to exhibit various biological activities, including analgesic, anticonvulsant, antipsychotic, anticancer, and antimicrobial effects . These effects suggest that the compound may interact with its targets, leading to alterations in cellular processes and functions.
Biochemical Pathways
These could potentially include pathways related to pain perception, neuronal excitability, mood regulation, cell growth and division, and microbial growth .
Result of Action
Based on the reported biological activities of similar isoxazole derivatives, the compound may have effects such as pain relief, reduction of neuronal excitability, mood regulation, inhibition of cell growth (in the case of cancer cells), and inhibition of microbial growth .
Propriétés
IUPAC Name |
N-[[1-(dimethylcarbamoyl)piperidin-4-yl]methyl]-N'-(1,2-oxazol-3-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O4/c1-18(2)14(22)19-6-3-10(4-7-19)9-15-12(20)13(21)16-11-5-8-23-17-11/h5,8,10H,3-4,6-7,9H2,1-2H3,(H,15,20)(H,16,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBZFOVSYAJTXKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)CNC(=O)C(=O)NC2=NOC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

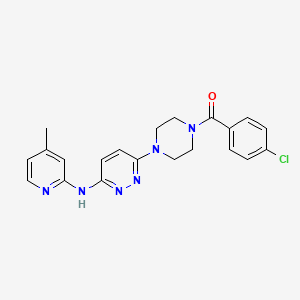

![N-(2,3-dihydro-1H-inden-1-yl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/no-structure.png)
![3-(4-methoxyphenyl)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propanamide](/img/structure/B2480814.png)

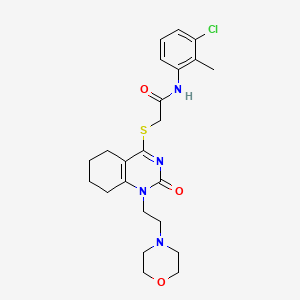
![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2480818.png)
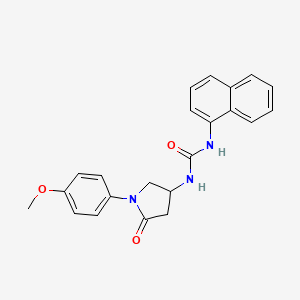
![9-Chloro-2-(4-methylphenyl)-5-(pyridin-4-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2480822.png)
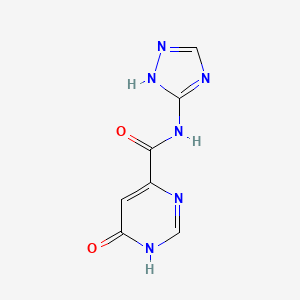

![2-Chloro-6,6-dioxo-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylic acid](/img/structure/B2480830.png)
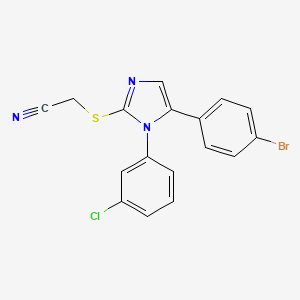
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-[3-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-3-oxopropyl]sulfanylpropanamide](/img/structure/B2480834.png)